3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the thienopyridine core. This is followed by the introduction of amino and carboxamide groups through subsequent reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-(4-chlorophenyl)propanoic acid
- 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C26H17Cl2N3OS |
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Molecular Weight |
490.4 g/mol |
IUPAC Name |
3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H17Cl2N3OS/c27-17-11-9-16(10-12-17)21-14-20(15-5-2-1-3-6-15)22-23(29)24(33-26(22)31-21)25(32)30-19-8-4-7-18(28)13-19/h1-14H,29H2,(H,30,32) |
InChI Key |
WCFPGGGBUGJLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=CC(=CC=C4)Cl)N)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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